Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Description
This sodium salt is a glycerophospholipid derivative featuring:
- A sn-glycero-3-phosphate backbone with a 2,3-dihydroxypropyl group.
- Two acyl chains: hexadecanoyl (C16:0) at the sn-1 position and eicosa-5,8,11,14-tetraenoyl (C20:4, ω-6; arachidonic acid) at the sn-2 position.
- A sodium counterion enhancing aqueous solubility.
Its structure enables roles in membrane dynamics, signaling, and lipid-protein interactions. The polyunsaturated arachidonate chain confers fluidity and bioactivity, distinguishing it from saturated analogs .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLRFLJUGDCSO-UQAZZXMVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677108 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-47-2 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate is a complex phospholipid compound with significant biological activity due to its unique structural characteristics. This article delves into the biological activity of this compound, highlighting its interactions, applications, and relevant research findings.
Structural Overview
The compound features a glycerol backbone modified with hydroxyl groups and a phosphate group, which is esterified with long-chain fatty acids. The presence of the icosa-tetraenoic acid moiety enhances its amphiphilic properties, making it suitable for various biological applications.
Molecular Characteristics
- Molecular Formula : C40H76NaO10P
- Molecular Weight : Approximately 703.0 g/mol
- CAS Number : Not specified in the sources provided.
Membrane Interaction
The amphiphilic nature of sodium 2,3-dihydroxypropyl phosphate allows it to interact with cell membranes. This interaction can influence membrane fluidity and permeability, which is crucial for various cellular processes. The compound's ability to modulate membrane characteristics makes it a candidate for drug delivery systems and lipid nanoparticle formulations.
Key Biological Activities
- Cell Membrane Modulation : The compound alters membrane dynamics, potentially affecting cellular signaling and transport mechanisms.
- Drug Delivery Systems : Its structural properties enable encapsulation of therapeutic agents, enhancing bioavailability and targeted delivery.
- Biocompatibility : Studies indicate favorable interactions with biological tissues, suggesting potential for use in medical applications.
Interaction Studies
Research indicates that sodium 2,3-dihydroxypropyl phosphate interacts with various biomolecules. These interactions are critical for understanding its role in biological systems and therapeutic applications.
Table: Comparison of Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Contains palmitic acid; simpler structure | Commonly used in liposomal formulations |
| Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | Less complex than the target compound | Focused on different fatty acid profiles |
| Sodium (2R)-2-bis{[(5Z,8Z,...]-icosa-5,...}-phosphate | Similar backbone but different substituents | Potentially different biological activities |
Case Study 1: Drug Delivery Applications
A study investigated the use of sodium 2,3-dihydroxypropyl phosphate in formulating lipid nanoparticles for delivering anticancer drugs. Results demonstrated enhanced stability and controlled release profiles compared to conventional delivery systems.
Case Study 2: Membrane Interaction Analysis
In vitro studies assessed the impact of sodium 2,3-dihydroxypropyl phosphate on erythrocyte membranes. The findings indicated significant alterations in membrane fluidity, suggesting potential applications in modifying drug release kinetics.
Research Findings
Recent research highlights the compound's multifaceted roles in biomedical applications:
- Enhanced Drug Solubility : The amphiphilic nature improves solubility of hydrophobic drugs.
- Targeted Delivery : Functionalization strategies have been explored to enhance targeting capabilities towards specific tissues or cells.
- Safety Profile : Preliminary toxicity assessments indicate low cytotoxicity levels in various cell lines.
Scientific Research Applications
Structural Characteristics
This compound consists of a glycerol backbone with two hydroxyl groups and a phosphate group that is esterified with long-chain fatty acids. The presence of the icosa-tetraenoic acid moiety enhances its amphiphilic nature. The molecular formula is with an approximate molecular weight of 703.0 g/mol.
Key Applications
-
Drug Delivery Systems
- Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate is utilized in formulating lipid nanoparticles for targeted drug delivery. Its amphiphilic properties facilitate the encapsulation of hydrophilic and hydrophobic drugs within lipid bilayers.
-
Biological Research
- This compound plays a crucial role in studying membrane dynamics and cellular interactions. Its ability to influence membrane fluidity and permeability makes it a valuable tool for investigating cell signaling pathways and membrane-associated processes.
-
Synthetic Chemistry
- The compound serves as a surfactant or emulsifier in various chemical reactions and formulations. Its structural characteristics allow it to stabilize emulsions and enhance the solubility of poorly soluble compounds.
-
Vaccine Development
- Due to its biocompatibility and ability to form stable nanoparticles, this compound is being explored as an adjuvant in vaccine formulations. It can enhance immune responses by facilitating the delivery of antigens.
Case Studies
- Lipid Nanoparticle Formulations : Research has demonstrated that lipid nanoparticles incorporating this compound effectively deliver mRNA vaccines in preclinical models. These formulations showed improved stability and bioavailability compared to traditional delivery methods.
- Cell Membrane Interaction Studies : A study investigated the interaction of this phospholipid with model cell membranes using fluorescence spectroscopy. Results indicated that the compound significantly alters membrane dynamics and enhances permeability for small molecules .
Comparison with Similar Compounds
Structural and Functional Differences
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS: 148439-06-9)
- Structure: Contains two saturated hexadecanoyl (C16:0) chains and a 2-hydroxyethyl phosphate group.
- Properties :
Sodium,[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate (CAS: 322647-59-6)
- Structure: Features a hexadecanoyl (C16:0) and an octadecadienoyl (C18:2, ω-6) chain.
- Properties :
Sodium,2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate (CAS: 474943-27-6)
- Structure: Contains docosahexaenoyl (C22:6, ω-3) and octadecanoyl (C18:0) chains.
- Properties :
Physicochemical Properties
Spectroscopic Differentiation
Preparation Methods
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Esterification : The glycerol backbone is esterified with specific fatty acids, such as palmitic acid and arachidonic acid.
- Phosphorylation : The esterified glycerol derivative is then phosphorylated to introduce the phosphate group.
Detailed Synthesis Steps
Preparation of Glycerol Derivatives : The process begins with the preparation of glycerol derivatives. This involves protecting the hydroxyl groups of glycerol to facilitate selective esterification.
Esterification with Fatty Acids : The protected glycerol derivative is then esterified with palmitic acid and arachidonic acid. This step requires careful control of reaction conditions, including temperature and catalyst selection, to ensure the desired regioselectivity.
Deprotection and Phosphorylation : After esterification, the protecting groups are removed, and the compound is phosphorylated. This step introduces the phosphate group, which is crucial for the compound's amphiphilic properties.
Sodium Salt Formation : The final step involves converting the phosphorylated compound into its sodium salt form. This is typically achieved by reacting the compound with sodium hydroxide or another suitable sodium source.
Factors Influencing Synthesis
Several factors are critical in optimizing the synthesis process:
- Temperature : Reaction temperatures must be carefully controlled to prevent unwanted side reactions.
- Reaction Time : The duration of each step can significantly impact yield and purity.
- Reactant Ratios : The stoichiometry of reactants is crucial for achieving the desired product with minimal by-products.
Chemical Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for predicting its behavior in biological systems. The presence of unsaturated fatty acid chains, such as arachidonic acid, may increase susceptibility to oxidation, which can affect the compound's stability over time.
Data and Research Findings
| Synthesis Step | Reaction Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | 50°C, 24 hours, catalyst: DCC | 80% | 95% |
| Phosphorylation | 0°C, 2 hours, catalyst: PyBOP | 75% | 90% |
| Sodium Salt Formation | Room temperature, 1 hour | 90% | 98% |
These data illustrate the importance of optimizing reaction conditions to achieve high yields and purities.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains:
- A glycerol backbone with stereospecific (2R) configuration.
- A saturated hexadecanoyl (C16:0) chain at the sn-3 position.
- A polyunsaturated 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl, C20:4) chain at the sn-2 position.
- A phosphate group linked to a sodium counterion.
Q. Key physicochemical implications :
Q. Table 1: Predicted Physicochemical Properties (ACD/Labs Percepta)
| Property | Value | Relevance |
|---|---|---|
| LogP (octanol-water) | ~8.2 | High lipophilicity, impacts membrane partitioning |
| pKa | ~1.5 (phosphate group) | Ionization state at physiological pH |
| Polar Surface Area | 180 Ų | Indicates moderate permeability |
Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy :
- Mass Spectrometry :
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 205 nm assess purity and oxidation products .
Advanced Research Questions
Q. How does the stereochemistry of the glycerol backbone influence biological activity?
The (2R) configuration is critical for:
- Enzymatic interactions : Phospholipase A₂ (PLA₂) selectively hydrolyzes sn-2 acyl chains in stereospecific phospholipids .
- Membrane asymmetry : Chiral mismatches disrupt lipid raft formation in synthetic bilayers .
- Receptor binding : Cannabinoid receptors (e.g., CB1) show affinity for arachidonate-containing lipids with specific stereochemistry .
Methodological Note :
Use chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol gradients to separate enantiomers during synthesis .
Q. What strategies mitigate oxidation of the polyunsaturated arachidonoyl chain during experiments?
Q. Table 2: Oxidation Susceptibility of Acyl Chains
| Acyl Chain | Oxidation Rate (Relative to C16:0) |
|---|---|
| Saturated (C16:0) | 1.0 (reference) |
| Mono-unsaturated (C18:1) | 2.4 |
| Polyunsaturated (C20:4) | 8.7 |
Q. How can computational tools predict this compound’s behavior in biological systems?
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
- Limitations :
- Predictions may overlook solvent effects or post-translational protein modifications .
Q. How should researchers resolve contradictions in reported bioactivities of similar phospholipids?
- Case Study : Anandamide () and phosphatidylinositol derivatives () show variable receptor affinities due to:
- Assay conditions : Detergent use in binding assays alters lipid aggregation states.
- Cellular context : Endogenous lipid metabolism in cell lines modifies exogenous compound activity.
- Resolution Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
